molecular formula C19H22O3 B14635704 [1,1'-Biphenyl]-4-yl (pentyloxy)acetate CAS No. 54334-91-7

[1,1'-Biphenyl]-4-yl (pentyloxy)acetate

Cat. No.: B14635704
CAS No.: 54334-91-7
M. Wt: 298.4 g/mol
InChI Key: JZOCMCNTACKKBQ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl (pentyloxy)acetate is an ester derivative of biphenyl, featuring a pentyloxy chain attached to an acetoxy group at the para position of the biphenyl core. Biphenyl derivatives are widely explored for applications in pharmaceuticals, liquid crystals, and organic synthesis due to their aromatic stability and tunable substituent effects.

Properties

CAS No.

54334-91-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-pentoxyacetate

InChI

InChI=1S/C19H22O3/c1-2-3-7-14-21-15-19(20)22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3

InChI Key

JZOCMCNTACKKBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated biphenyls, aminated biphenyls

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It may also serve as a model compound for investigating the metabolic pathways of biphenyls in living organisms.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the pentyloxyacetate group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Applications/References
[1,1'-Biphenyl]-4-yl (pentyloxy)acetate C19H22O3* 298.38* Pentyloxy ester High lipophilicity; stable aromatic system Potential LC materials, drug intermediates
Biphenyl-4-yl (4-nitrophenoxy)acetate C20H15NO5 349.34 4-Nitrophenoxy ester Electron-withdrawing nitro group; reactive Organic synthesis intermediates
[1,1'-Biphenyl]-4-yl (hexyloxy)acetate C20H24O3 312.40 Hexyloxy ester Increased lipophilicity vs. pentyloxy Surfactants, drug delivery systems
4-Biphenylacetic acid C14H12O2 212.25 Carboxylic acid Water-soluble; acidic Anti-inflammatory agents
Methyl (biphenyl-4-yloxy)acetate C15H14O3 242.27 Methyl ester Low molecular weight; volatile Synthetic intermediates
4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid C18H20O3 296.35 Pentyloxy and carboxylic acid Amphiphilic; forms hydrogen bonds Liquid crystals, coordination chemistry

*Note: Molecular formula and weight for this compound are inferred from analogs like hexyloxy derivatives .

Substituent Effects on Properties

  • Chain Length (Pentyloxy vs. Hexyloxy/Butyl): Increasing alkoxy chain length (e.g., hexyloxy vs. pentyloxy) enhances lipophilicity, which impacts solubility and bioavailability. Hexyloxy derivatives (C20H24O3) are more hydrophobic than pentyloxy analogs, making them suitable for lipid-based formulations .
  • Functional Groups (Ester vs. Carboxylic Acid): The carboxylic acid group in 4-biphenylacetic acid (C14H12O2) confers water solubility and acidity, enabling salt formation for pharmaceutical use . In contrast, ester derivatives (e.g., pentyloxy/hexyloxy) are less polar, favoring applications in non-aqueous systems like liquid crystals .
  • Electron-Withdrawing Groups (Nitro): The nitro group in biphenyl-4-yl (4-nitrophenoxy)acetate (C20H15NO5) increases reactivity in electrophilic substitutions and reduces electron density on the aromatic ring, altering UV absorption and catalytic behavior .

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